3-Hydroxy-6-methylpyridine-2-carbaldehyde

Overview

Description

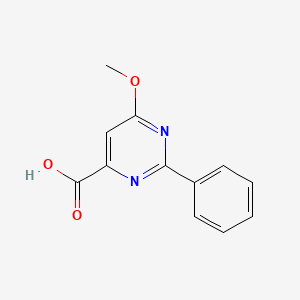

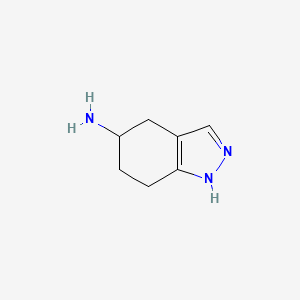

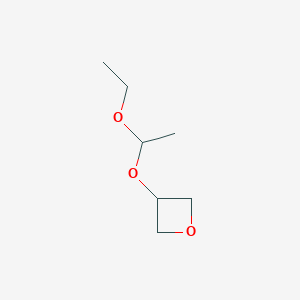

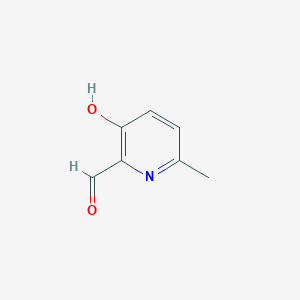

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 66497-42-5 . It has a molecular weight of 137.14 and is an aldehyde with a short chain . It is used as a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .

Synthesis Analysis

This compound is a building block for the synthesis of spiropyran . It is an aldehyde with a short chain and has the ability to form crossover chains .Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2 . The InChI code is 1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 106-108 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of 4-norpyridoxine : 3-Hydroxy-6-methylpyridine-2-carbaldehyde (4-norpyridoxine) has been synthesized through heterodiene condensation, highlighting its use in creating complex organic compounds (Chekhun et al., 1974).

- Preparation of 2-Chloro-5-Methylpyridine-3-Carbaldehyde Imines : Demonstrates the role of this compound in the synthesis of imines, which have applications in agriculture and medicine as potential herbicides, fungicides, and antiviral agents (Gangadasu et al., 2002).

Biological and Pharmaceutical Research

- Phytotoxic Activity of Derivatives : Research into the phytotoxic effects of methylpyridin-2(1H)-one derivatives, which could lead to the development of more effective phytotoxic products (Demuner et al., 2009).

- Role in Palladium-Catalyzed Reactions : A study exploring the role of pyridine nitrogen in palladium-catalyzed hydrolysis, relevant for understanding catalytic processes in organic chemistry (Ahmad et al., 2019).

Material Science and Chemistry

- Synthesis of Nickel(II) Complexes : This compound is used in the synthesis of nickel(II) complexes, contributing to the study of magnetic properties in chemical compounds (Escuer et al., 2011).

- Development of Multicomponent Reactions : Usedin the synthesis of benzylidenebis derivatives, demonstrating its utility in green chemistry and the creation of heterocyclic compounds without using volatile organic solvents (Shi et al., 2008).

Advanced Chemical Synthesis

- Formation of Pyridine Derivatives : The compound plays a role in the formation of pyridine derivatives through ring-opening and ring-closing reactions, showcasing its importance in complex organic synthesis processes (Blanch & Fretheim, 1971).

- Synthesis of Chromene Derivatives : Utilized in the synthesis of novel chromene derivatives, which have shown significant antimicrobial activity, highlighting its pharmaceutical potential (El Azab et al., 2014).

Miscellaneous Applications

- One-Pot Synthesis Route : Demonstrates its utility in a simple and efficient one-pot synthesis route for creating pyran-2-ones, emphasizing its role in streamlining chemical synthesis processes (Hoseinpour et al., 2020).

- Characterization of Azomethine Compounds : Involved in the structural characterization and thermal behavior of azomethine compounds derived from pyridoxal, crucial for understanding the stability and properties of these compounds (Mezey et al., 2016).

Safety and Hazards

The safety information for 3-Hydroxy-6-methylpyridine-2-carbaldehyde indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It is known to be a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .

Mode of Action

It is known to be an aldehyde with a short chain and has the ability to form crossover chains .

Biochemical Pathways

It is used in organic synthesis, often for the synthesis of heterocyclic compounds and the introduction of functional groups .

Result of Action

It is known to be fluorescent under UV light and has magnetic properties .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-6-methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems . Additionally, this compound can form Schiff bases with amino acids, which are important intermediates in various biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and protecting against oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and pyridoxal kinase, influencing the metabolism of aldehydes and pyridine derivatives . These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the synthesis of coenzymes and other essential biomolecules, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound in these organelles can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.